(+)-Eudesmin (CAS 526-06-7) is a highly purified tetrahydrofurofuranoid lignan primarily sourced from Magnolia species and utilized as a premium analytical reference standard and bioactive probe. In industrial and pharmacological procurement, it is selected for its well-characterized role in modulating neuro-inflammatory pathways, inhibiting specific uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, and serving as a precise substrate for microbial biotransformation [1]. Unlike crude botanical extracts which suffer from batch-to-batch variability, procurement of high-purity (+)-eudesmin guarantees reproducible baseline data for in vitro screening, ADME/Tox profiling, and the quality control of traditional medicinal formulations such as Flos Magnoliae [2].
Substituting (+)-eudesmin with closely related in-class tetrahydrofurofuranoid lignans—such as magnolin, fargesin, or epimagnolin A—fundamentally compromises assay specificity and pharmacokinetic modeling. While these compounds co-occur in nature and share similar structural backbones, their binding affinities and metabolic pathways diverge significantly. For example, in allergic response assays, fargesin acts as a potent ORAI1 channel inhibitor, whereas (+)-eudesmin exhibits comparatively weak activity at the same target [1]. Conversely, (+)-eudesmin demonstrates superior potency in suppressing TNF-alpha production in macrophage models compared to magnolin [2]. Furthermore, in ADME/Tox profiling, substituting (+)-eudesmin with epimagnolin A alters UGT1A1 inhibition kinetics by nearly an order of magnitude [3]. Consequently, buyers must procure the exact (+)-eudesmin standard to prevent skewed drug-drug interaction data and ensure target-specific reproducibility.
In comparative screening of lignans isolated from Magnolia fargesii, (+)-eudesmin demonstrated the highest inhibitory potency against TNF-alpha production in LPS-stimulated RAW264.7 murine macrophages, achieving an IC50 of 51 μM. In the same assay, related lignans such as magnolin and lirioresinol-B dimethylether exhibited weaker inhibitory effects[1].
| Evidence Dimension | TNF-alpha Inhibition (IC50) |
| Target Compound Data | (+)-Eudesmin: 51 μM |
| Comparator Or Baseline | Magnolin / Lirioresinol-B dimethylether: >51 μM (weaker activity) |
| Quantified Difference | (+)-Eudesmin is the most potent inhibitor among the tested co-occurring lignans. |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line |
Procuring (+)-eudesmin rather than magnolin ensures maximum assay sensitivity when establishing positive control baselines for macrophage-mediated inflammation models.
When evaluating the potential for drug-drug interactions via UDP-glucuronosyltransferase (UGT) inhibition, (+)-eudesmin noncompetitively inhibits UGT1A1 with a Ki value of 25.7 μM. In contrast, the closely related analog epimagnolin A is a drastically more potent inhibitor with a Ki of 3.6 μM [1].
| Evidence Dimension | UGT1A1 Inhibition (Ki) |
| Target Compound Data | (+)-Eudesmin: 25.7 μM |
| Comparator Or Baseline | Epimagnolin A: 3.6 μM |
| Quantified Difference | Epimagnolin A is approximately 7.1 times more potent at inhibiting UGT1A1 than (+)-eudesmin. |
| Conditions | In vitro human liver microsome assay (SN-38 glucuronidation) |
For ADME/Tox screening, buyers must select the exact lignan standard, as substituting eudesmin with epimagnolin A will artificially inflate the perceived drug-drug interaction risk by nearly an order of magnitude.
In microbial oxidation studies using Aspergillus niger, (+)-eudesmin is specifically metabolized into (+)-de-4′-O-methyleudesmin and (+)-pinoresinol. When (+)-magnolin is subjected to the exact same biocatalytic conditions, it transforms into entirely different products ((+)-de-O-methylmagnolin and (+)-de-4′-methyl-5′-hydroxymagnolin) [1].
| Evidence Dimension | Biotransformation Products (A. niger) |
| Target Compound Data | (+)-Eudesmin yields (+)-pinoresinol |
| Comparator Or Baseline | (+)-Magnolin yields (+)-de-O-methylmagnolin |
| Quantified Difference | Divergent metabolic pathways resulting in completely distinct downstream lignan products. |
| Conditions | Microbial oxidation by Aspergillus niger |
For biocatalytic synthesis workflows, (+)-eudesmin is the strictly required precursor for generating pinoresinol derivatives, whereas magnolin cannot access this metabolic pathway.
In cellular models of Alzheimer's disease toxicity, (+)-eudesmin demonstrated significant neuroprotective effects at extremely low concentrations. Co-incubation of PC12 cells and cortical neurons with 0.5 μM Amyloid-β oligomers (AβOs) and just 30 nM of (+)-eudesmin successfully restored cell viability and calcium transients compared to untreated AβO-exposed baselines [1].
| Evidence Dimension | Effective Neuroprotective Concentration |
| Target Compound Data | (+)-Eudesmin: Active at 30 nM |
| Comparator Or Baseline | Untreated AβO-exposed cells (High toxicity/cell death) |
| Quantified Difference | Significant restoration of cell viability at nanomolar dosing. |
| Conditions | PC12 cells and cortical neurons exposed to 0.5 μM AβOs for 24 hours |
The ability to achieve efficacy at 30 nM makes (+)-eudesmin a highly efficient, low-dose lead compound for researchers procuring reference materials for neurodegenerative disease modeling.
Due to its distinct pharmacokinetic profile and specific UGT enzyme interactions, (+)-eudesmin is a mandatory analytical reference standard for the chromatographic fingerprinting and quality control of traditional medicines derived from Magnolia species. Utilizing high-purity (+)-eudesmin ensures accurate quantification of the lignan profile, preventing the misidentification of closely related analogs like epimagnolin A which possess vastly different drug-drug interaction risks [1].
Because (+)-eudesmin exhibits an IC50 of 51 μM against TNF-alpha production—outperforming related lignans like magnolin—it is the preferred reference inhibitor for standardizing LPS-stimulated RAW264.7 macrophage assays. Procurement of this specific compound allows laboratories to establish reliable, highly sensitive baselines for screening novel anti-inflammatory agents [2].
In synthetic biology and medicinal chemistry workflows, (+)-eudesmin serves as a highly specific precursor for microbial biotransformation. When exposed to Aspergillus niger, it reliably yields (+)-pinoresinol and (+)-de-4′-O-methyleudesmin. Buyers in biocatalysis must select (+)-eudesmin over magnolin to successfully access this specific metabolic pathway [3].
Given its proven efficacy at 30 nM in restoring calcium transients and cell viability against Amyloid-β oligomer toxicity, (+)-eudesmin is an ideal candidate for procurement by neuroscience laboratories. It serves as a potent, low-dose reference compound for validating high-throughput screening models targeting Alzheimer's disease and neurite outgrowth [4].
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